N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-5-8(2)13(12-7)6-9(14)11-4-3-10/h5H,4,6H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUITKQXXVMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide typically involves the reaction of 3,5-dimethylpyrazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key Substituents and Backbone Variations
Impact of Substituents
Physicochemical Properties
Molecular Weight and Solubility
- The cyanomethyl group may reduce water solubility relative to polar derivatives (e.g., sulfonamide-containing acetamides in ), but improve membrane permeability .
Electronic Effects
- The 3,5-dimethylpyrazole ring contributes to a planar, aromatic system, favoring π-π interactions with biological targets. This contrasts with non-aromatic pyridazinone-based ligands (), which may adopt different binding conformations .
Antimicrobial and Antifungal Potential
- Analogs with benzo[d]thiazole () or triazinoindole cores () show gram-positive antibacterial and antifungal activities. The target compound’s pyrazole-cyanomethyl combination may lack broad-spectrum efficacy but could target specific enzymes or receptors .
- Pyrazole derivatives with halogen substituents (e.g., chloro in ) often exhibit enhanced antimicrobial potency due to increased electrophilicity, a feature absent in the target compound .
Receptor Binding and Signaling
- Pyridazinone-based acetamides () act as FPR2 agonists, while the target compound’s pyrazole ring may favor interactions with other G-protein-coupled receptors (GPCRs) or kinases .
- Fluorinated analogs () demonstrate improved metabolic stability, suggesting that the target compound may require structural optimization (e.g., introducing halogens) for prolonged activity .
Biological Activity
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound can be synthesized through the cyanoacetylation of substituted pyrazoles. The introduction of the cyano group and the dimethylpyrazole moiety are critical for enhancing its biological properties. The synthesis typically involves straightforward reactions using commercially available reagents, making it a cost-effective process .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various in vitro models. For instance, studies measuring the scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide free radicals have shown promising results.
Table 1: Antioxidant Activity Results
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | TBD |
| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | 56.9% |
| Standard (Ascorbic Acid) | 64.7% |
The compound's activity is attributed to the polar nature of the carboxamide or nitrile group, which enhances electron donation capabilities, thus facilitating radical scavenging .
Antimicrobial Activity
This compound has also been tested for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed in several studies.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | TBD | TBD |
| Staphylococcus aureus | TBD | TBD |
| Candida albicans | TBD | TBD |
Initial findings suggest that derivatives of this compound exhibit moderate to high antibacterial activity, particularly against Gram-positive and Gram-negative bacteria . Notably, some derivatives showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antioxidant Mechanism : The presence of functional groups allows for effective electron donation, which neutralizes free radicals.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or inhibit vital metabolic pathways within microbial cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study demonstrated that modifications in the pyrazole structure significantly influenced both antioxidant and antimicrobial activities, suggesting that structural optimization could yield even more potent derivatives .
- Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, indicating its potential utility in treating chronic infections where biofilms are prevalent .
Chemical Reactions Analysis
Spectral Data Highlights:
- ¹H NMR : Pyrazole protons resonate as singlets between δ 1.98–2.21 ppm (methyl groups) and δ 5.67–5.72 ppm (=CH proton). The acetamide NH appears as a broad singlet near δ 10.68–11.11 ppm ( ).
- IR : Stretching bands at ~2,262 cm⁻¹ (C≡N) and ~1,696 cm⁻¹ (C=O) confirm functional groups ( ).
Cyclization to Heterocyclic Systems
The cyano group facilitates intramolecular cyclization under basic or thermal conditions:
Mechanism : Nucleophilic attack by the pyrazole nitrogen on the cyano carbon, followed by ring closure and elimination of HCN ( ).
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano carbon reacts with sulfur-containing nucleophiles:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Elemental sulfur + CS₂ | Thiophene-2-carboxamide | Antitumor agents | |
| Phenyl isothiocyanate | Thiazole-2-thione derivatives | Antimicrobial scaffolds |
Example :
- Reaction with CS₂/KOH yields dimethylsulfanyl acrylamide , which undergoes Michael addition with aniline to form substituted acrylamides ( ).
Condensation with Electrophiles
The active methylene group (CH₂CN) participates in Knoevenagel condensations:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic aldehydes | Ethanol, reflux | α,β-Unsaturated cyanoacetamides | 70–88% | |
| Benzenediazonium salts | AcOH/HCl, 0–5°C | Phenylazo-pyridone derivatives | 65% |
Key Finding : Substituents on the pyrazole ring (e.g., methyl groups) enhance regioselectivity during condensation ( ).
Biological Activity and Derivatives
Derivatives of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exhibit:
- Antitumor Activity : Pyridone and thiophene derivatives inhibit cancer cell lines (IC₅₀: 2.5–8.7 μM) ( ).
- Antifungal Potential : Sulfonamide analogs show moderate activity against Candida spp. (MIC: 16–32 μg/mL) ( ).
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Intermediate | Outcome |
|---|---|---|---|
| Cyclization | Et₃N, 1,4-dioxane, 90°C | Enamine intermediate | Pyridine/pyrazole fused systems |
| Nucleophilic addition | CS₂, KOH, MeI | Thiolate anion | Thiophene/Thiazole formation |
| Condensation | Aromatic aldehydes, ethanol, reflux | Knoevenagel adduct | α,β-Unsaturated amides |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, substituted pyrazole intermediates (e.g., 3,5-dimethylpyrazole) react with cyanoacetamide derivatives under alkaline conditions to form the acetamide backbone. Iron powder reduction in acidic media (for nitro group reduction) and condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are critical for stepwise synthesis . Yield optimization requires pH control (e.g., alkaline conditions for substitution) and purification via recrystallization or chromatography .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of cyanomethyl (–CN) and amide (–CONH–) groups via peaks at ~2227 cm⁻¹ (C≡N stretch) and ~1631–1712 cm⁻¹ (C=O stretch) .
- NMR : Analyze -NMR for pyrazole ring protons (δ 2.1–2.3 ppm for methyl groups) and acetamide protons (δ 4.1–4.3 ppm for CH) . -NMR should show pyrazole carbons at ~110–140 ppm and amide carbonyl at ~161–186 ppm .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate dimerization tendencies and crystal packing .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers. Stability assays should monitor degradation via HPLC under acidic/basic hydrolysis (e.g., pH 1–13 at 25–60°C). The compound’s cyanomethyl group may hydrolyze to carboxylic acid under prolonged basic conditions .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., N–H···O hydrogen bonds) influence the compound’s crystallographic behavior and bioactivity?
- Methodological Answer : X-ray studies reveal that N–H···O and C–H···O interactions stabilize dimeric structures, forming R_2$$^2(10) motifs. These dimers may enhance membrane permeability or alter binding affinity in biological targets (e.g., enzymes or receptors). Computational modeling (DFT or MD simulations) can predict how dimerization affects ligand-receptor docking .
Q. What biochemical pathways are potentially modulated by this compound, and how can its mechanism of action be elucidated?
- Methodological Answer : The pyrazole and cyanomethyl moieties suggest interactions with enzymes requiring nucleophilic or electrophilic motifs. For example:
- Proteomics : Use pull-down assays with biotinylated derivatives to identify protein targets .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive binding assays. The pyrazole ring may mimic purine scaffolds .
- Metabolic Pathways : Evaluate effects on cytochrome P450 enzymes via fluorometric assays .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antileishmanial vs. antifungal efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols:
- Use identical strains (e.g., Leishmania donovani promastigotes) and positive controls (e.g., amphotericin B).
- Validate dose-response curves (IC) across independent labs. Structural analogs (e.g., chloro- or bromo-substituted derivatives) may exhibit varying bioactivity due to electron-withdrawing effects .
Q. What strategies are recommended for derivatizing the cyanomethyl group to enhance pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute –CN with –CF or –SOCH to improve metabolic stability .
- Prodrug Design : Convert –CN to a carboxylic acid (–COOH) via hydrolysis, enabling salt formation for enhanced solubility .
- Click Chemistry : Introduce triazole rings via Huisgen cycloaddition for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
